molecular formula C11H14O2 B14840839 2-(Cyclopropylmethoxy)-3-methylphenol

2-(Cyclopropylmethoxy)-3-methylphenol

Cat. No.: B14840839
M. Wt: 178.23 g/mol
InChI Key: LPOCACRWIFKUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylmethoxy)-3-methylphenol is a chemical compound of significant interest in organic and medicinal chemistry research, particularly as a versatile synthetic building block. With the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol, this phenol derivative features a cyclopropylmethoxy group, a structural motif known to be valuable in drug discovery . Compounds containing the cyclopropylmethoxy group have demonstrated marked activity in pharmaceutical research. For instance, closely related structures have been investigated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of AIDS, where they bind allosterically to the HIV-1 reverse transcriptase enzyme . Furthermore, this functional group is frequently employed in the synthesis of targeted-focused libraries for developing kinase inhibitors, such as AMPK inhibitors, which are relevant for metabolic diseases and cancer research . The phenoxy moiety of the compound makes it an ideal candidate for further chemical modification via reactions such as O-alkylation, which is commonly used to generate diverse pharmacologically active molecules . This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic or therapeutic use, nor for administration to humans. Researchers should consult the product's Safety Data Sheet (SDS) prior to use and handle the compound with appropriate precautions, as related phenolic compounds may exhibit hazardous properties .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-3-methylphenol

InChI

InChI=1S/C11H14O2/c1-8-3-2-4-10(12)11(8)13-7-9-5-6-9/h2-4,9,12H,5-7H2,1H3

InChI Key

LPOCACRWIFKUKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)OCC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-3-methylphenol typically involves the reaction of 3-methylphenol with cyclopropylmethanol in the presence of a suitable catalyst. One common method involves the use of an acid catalyst to facilitate the etherification reaction. The reaction conditions often include heating the reactants to a temperature range of 100-150°C for several hours to achieve a good yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form cyclopropylmethoxy-3-methylcyclohexanol.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Cyclopropylmethoxy-3-methylcyclohexanol.

    Substitution: Nitro, bromo, and sulfonyl derivatives of the original compound.

Scientific Research Applications

2-(Cyclopropylmethoxy)-3-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-3-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the cyclopropylmethoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

Roflumilast (3-Cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide)

  • Key Features :
    • A potent PDE4 inhibitor (IC50 = 0.8 nM in human neutrophils) .
    • The 3-cyclopropylmethoxy group contributes to high selectivity and potency, with minimal off-target effects on PDE1, PDE2, PDE3, and PDE5 .
    • Demonstrates broad anti-inflammatory activity across leukocytes (IC50 range: 2–21 nM) .
  • Comparison: Unlike 2-(Cyclopropylmethoxy)-3-methylphenol, roflumilast incorporates a difluoromethoxy group and a benzamide scaffold, enhancing its pharmacokinetic profile. The position of the cyclopropylmethoxy group (C3 vs. C2) may influence receptor binding affinity.

Betaxolol Derivatives (e.g., Betaxolol–ADTOH, Betaxolol–HBTA)

  • Key Features: Hybrid molecules combining betaxolol (a β1-antagonist) with H2S donors . The cyclopropylmethoxyethyl group in betaxolol derivatives improves ocular bioavailability and intraocular pressure reduction in glaucoma models .
  • Comparison: Betaxolol’s cyclopropylmethoxyethyl chain enhances lipophilicity compared to the simpler cyclopropylmethoxy group in this compound. This difference may affect tissue penetration and duration of action.

Poly-Substituted Cyclopropylmethoxy Compounds (e.g., Compound 22)

  • Key Features :
    • A complex dihydrobenzofuran derivative with multiple cyclopropylmethoxy groups (MW = 611.30) .
    • High molecular weight and steric bulk may limit solubility but enhance target binding through multivalent interactions.
  • Comparison: The presence of three cyclopropylmethoxy groups in Compound 22 contrasts with the single substituent in this compound, suggesting divergent applications (e.g., natural product synthesis vs. small-molecule therapeutics).

Key Findings :

  • Cyclopropylmethoxy-containing compounds (e.g., roflumilast) exhibit superior potency and selectivity compared to methoxy or pyrolidinone-based analogs (cilomilast, rolipram) .
  • The position of the cyclopropylmethoxy group (C2 vs. C3) may modulate steric interactions with enzymatic pockets, as seen in the synthesis of β-antagonists where Trp104 in the CALB enzyme’s stereospecificity pocket accommodates smaller substituents .

Key Insights :

    Q & A

    Basic Research Questions

    Q. What synthetic routes are recommended for 2-(Cyclopropylmethoxy)-3-methylphenol, and how can reaction yields be optimized?

    • Methodology : Focus on etherification reactions involving 3-methylphenol and cyclopropylmethyl halides. Use phase-transfer catalysis (e.g., tetrabutylammonium bromide) in a biphasic system (water/dichloromethane) to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC or HPLC. Optimize yield by controlling temperature (60–80°C) and stoichiometric excess of cyclopropylmethyl bromide (1.2–1.5 equivalents). Post-synthesis purification can employ column chromatography with silica gel and a hexane/ethyl acetate gradient .

    Q. How should researchers characterize the purity and structural integrity of this compound?

    • Methodology : Combine spectroscopic techniques:

    • NMR : Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., cyclopropylmethoxy at position 2, methyl at position 3).
    • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+).
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Cross-reference data with analogs like 3-methylphenol derivatives .

    Q. What are the stability considerations for storing this compound?

    • Methodology : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation. Monitor via HPLC for byproducts like quinone derivatives, which indicate oxidative instability. Use antioxidants (e.g., BHT) if degradation exceeds 5% .

    Advanced Research Questions

    Q. How do reaction mechanisms differ when modifying the cyclopropylmethoxy group under acidic vs. basic conditions?

    • Methodology : Perform kinetic studies using deuterated solvents (e.g., D2_2O) to track proton transfer steps. For acidic conditions (H2_2SO4_4), cyclopropyl ring opening may occur, forming linear alkenes. Under basic conditions (NaOH), the ether linkage remains stable. Characterize intermediates via in-situ IR spectroscopy and DFT calculations to map energy barriers .

    Q. How can researchers resolve discrepancies in reported bioactivity data for structural analogs of this compound?

    • Methodology : Conduct meta-analysis of existing data (e.g., beta-blockers like betaxolol derivatives in ). Standardize assay conditions (e.g., cell lines, incubation time) to isolate confounding variables. Use molecular docking simulations to compare binding affinities at target receptors (e.g., β1-adrenergic receptors). Validate findings with dose-response curves (IC50_{50}/EC50_{50}) .

    Q. What environmental fate studies are relevant for assessing lab-scale disposal of this compound?

    • Methodology : Perform aerobic/anaerobic biodegradation assays using OECD 301/302 guidelines. Quantify half-life (t1/2_{1/2}) in simulated wastewater via LC-MS/MS. For non-degradable residues, employ advanced oxidation processes (e.g., Fenton’s reagent) and monitor mineralization (CO2_2 evolution). Adhere to EPA protocols for phenol derivatives .

    Q. How does the steric hindrance of the cyclopropylmethoxy group influence regioselectivity in electrophilic substitution reactions?

    • Methodology : Compare nitration/sulfonation outcomes (e.g., para vs. ortho products) with less hindered analogs (e.g., methoxyphenols). Use X-ray crystallography to analyze spatial orientation. Kinetic isotopic effect (KIE) studies with 13^{13}C-labeled substrates can reveal transition-state geometry .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.